molecular formula C14H21N5O5 B5520323 2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol

2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol

Cat. No.: B5520323
M. Wt: 339.35 g/mol
InChI Key: IUWRUZJTYQWMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a useful research compound. Its molecular formula is C14H21N5O5 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15426879 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Anti-inflammatory Effects

One study characterizes the pharmacological properties and anti-inflammatory effects of a novel ligand similar to the requested compound, demonstrating both agonist and antagonist activities at adenosine receptors. This compound was found to be a potent inhibitor of the generation of reactive oxygen species from human neutrophils and eosinophils, indicating significant anti-inflammatory potential in vitro (Bevan et al., 2007).

Chemical Research on Adduct Formation

Another research focused on the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane, revealing the formation of novel guanine and pyrimidine adducts. This study is critical for understanding the mutagenic and carcinogenic potentials of certain compounds and their interactions with DNA (Zhang & Elfarra, 2004).

Biomass-Derived Furanic Compounds Reduction

Research on the catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), into various chemicals showcases the relevance of such compounds in the field of sustainable chemistry and bio-refinery (Nakagawa et al., 2013).

Conversion of Sugars into 2,5-Furandicarboxylic Acid

A study demonstrates a one-pot conversion of sugars into 2,5-furandicarboxylic acid (FDCA) in a triphasic system, highlighting the process's efficiency in converting biomass into valuable chemical products (Yi et al., 2015).

Aerobic Oxidation with Gold Nanoparticle Catalysts

Another research illustrates the selective conversion of 5-hydroxymethyl-2-furfural into FDCA using gold nanoparticle catalysts, an example of utilizing nanotechnology for efficient and sustainable chemical synthesis (Casanova et al., 2009).

Properties

IUPAC Name

2-[6-(4-hydroxybutylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O5/c20-4-2-1-3-15-12-9-13(17-6-16-12)19(7-18-9)14-11(23)10(22)8(5-21)24-14/h6-8,10-11,14,20-23H,1-5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRUZJTYQWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874609
Record name ADENOSINE,6N-4-HYDROXYBUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.